molecular formula C10H12BrN3 B8811353 1-((4-Bromophenyl)diazenyl)pyrrolidine CAS No. 147227-33-6

1-((4-Bromophenyl)diazenyl)pyrrolidine

Cat. No. B8811353
M. Wt: 254.13 g/mol
InChI Key: VNIADXHPZRPGIW-UHFFFAOYSA-N
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Patent
US09334263B2

Procedure details

To a solution of 4-bromoaniline (1.7 g, 9.88 mmol) in conc. HCl (2 mL) was added a solution of NaNO2 (682 mg, 9.88 mmol) in water (3 mL) at 0° C. The solution was stirred at 0° C. for 10 minutes, followed by the addition of pyrrolidine (844 mg, 11.86 mmol) in KOH solution (1 mL, 1 N). The resultant mixture was stirred at 0° C. for 0.5 h. The formed precipitate was collected by filtration, washed with 1 mL of ethanol and dried to give the title compound as a yellow solid (1.5 g, yield 60%). MS (ES+) C10H12BrN3 requires: 253, 255, found 254, 256 [M+H]+, purity: 93%.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
682 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
844 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>Cl.O.[OH-].[K+]>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]=[N:9][N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:4][CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
682 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
844 mg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 1 mL of ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N=NN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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